molecular formula C19H19N5O B12169359 2-(4-methyl-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

2-(4-methyl-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

Cat. No.: B12169359
M. Wt: 333.4 g/mol
InChI Key: KJHQBXUFJQHHMR-UHFFFAOYSA-N
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Description

2-(4-methyl-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide is a complex organic compound that features both indole and triazolopyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and triazolopyridine intermediates, followed by their coupling through an acetamide linkage. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: Both the indole and triazolopyridine rings can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives .

Scientific Research Applications

2-(4-methyl-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-methyl-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methyl-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide is unique due to its combination of indole and triazolopyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C19H19N5O

Molecular Weight

333.4 g/mol

IUPAC Name

2-(4-methylindol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

InChI

InChI=1S/C19H19N5O/c1-14-5-4-6-16-15(14)9-12-23(16)13-19(25)20-10-8-18-22-21-17-7-2-3-11-24(17)18/h2-7,9,11-12H,8,10,13H2,1H3,(H,20,25)

InChI Key

KJHQBXUFJQHHMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN(C2=CC=C1)CC(=O)NCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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